molecular formula C12H12N2O3 B2491015 methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 91392-96-0

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No. B2491015
CAS RN: 91392-96-0
M. Wt: 232.239
InChI Key: CTILPASCHMQIMS-UHFFFAOYSA-N
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Description

“Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The specific compound you mentioned does not appear to have a common name or be widely used, based on the information available .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzodiazepine core, which is a fused benzene and diazepine ring . It would also include a methyl acetate group attached to one of the nitrogen atoms in the diazepine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reagents. Benzodiazepines, in general, can undergo a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzodiazepines are usually crystalline solids at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Benzodiazepines can have side effects including drowsiness, confusion, and coordination problems .

Future Directions

The future directions for research on this compound could include studying its pharmacological effects, developing methods for its synthesis, and investigating its potential uses in medicine .

properties

IUPAC Name

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILPASCHMQIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

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